3-Benzylimidazo[4,5-b]pyridin-6-ol
Description
Properties
IUPAC Name |
3-benzylimidazo[4,5-b]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-11-6-12-13(14-7-11)16(9-15-12)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMLVDWNWVKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The synthesis begins with 5,6-diaminopyridine-3-ol (1), which undergoes acetylation using acetic anhydride to form N-acetylated intermediates (2). Subsequent treatment with p-chloronitrobenzene in dimethylformamide (DMF) introduces a nitro-phenoxy group at the 6-position, yielding intermediate (3). Cyclization with benzaldehyde derivatives in the presence of sodium metabisulfite (Na₂S₂O₅) generates the imidazo[4,5-b]pyridine core (5a–w).
Optimization Parameters:
-
Solvent : DMF enhances nucleophilic substitution at the hydroxyl group by forming a potassium salt with K₂CO₃.
-
Temperature : Reflux conditions (100–110°C) are critical for cyclization, with reaction times ranging from 1–3 hours.
-
Catalyst : Na₂S₂O₅ facilitates imine formation and subsequent aromatization.
Yield and Spectral Characterization
For 3-benzylimidazo[4,5-b]pyridin-6-ol (5i), the reported yield is 29% , with a melting point of 149–151°C. Key spectral data include:
-
IR : Peaks at 1380 cm⁻¹ (N–O stretch), 1610–1770 cm⁻¹ (aromatic C=C), and 3490 cm⁻¹ (O–H stretch).
-
¹H NMR (DMSO-d₆) : δ 7.3 (2H, dd, J = 8.4, 1.4 Hz), 7.6 (1H, dd, J = 8.7, 7.6 Hz), 8.3 (1H, d, J = 1.7 Hz).
Table 1: Comparative Yields for Acid-Catalyzed Cyclization
| Starting Aldehyde | Product Derivative | Yield (%) |
|---|---|---|
| 3-Nitrobenzaldehyde | 5i | 29 |
| 4-Methoxybenzaldehyde | 5s | 38 |
Formamide-Mediated Annulation
Key Steps and Reagent Roles
This method, detailed in patent US4443466A, leverages formamide as both solvent and nitrogen source. A benzene derivative (e.g., 2-bromotoluene) reacts with formamide under vigorous reflux (180–200°C) to form the imidazole ring. Subsequent hydrolysis with hydrochloric acid removes acetyl protecting groups, yielding the free base.
Critical Modifications:
Challenges and Solutions
-
Byproduct Formation : Excess formamide minimizes side reactions but requires careful temperature control.
-
Purification : Adjusting pH to 8–9 with NaOH precipitates the free base, which is recrystallized from ethanol.
One-Pot Reductive Cyclization Using Zinc Dust
Streamlined Synthesis
A recent advancement involves a one-pot strategy starting from 2-chloro-3-nitropyridine (6). Zinc dust reduces the nitro group to an amine (7), which undergoes condensation with benzaldehyde in a H₂O-isopropanol (IPA) solvent system. This method avoids transition-metal catalysts and achieves yields up to 85% .
Advantages Over Traditional Methods:
Mechanistic Insights
Time-dependent ¹H NMR studies confirm a two-stage pathway:
-
Imine Formation : Benzaldehyde reacts with the amine to form an intermediate imine (δ 7.00 ppm).
-
Cyclization and Aromatization : Intramolecular attack by the adjacent NH group generates the dihydroimidazo intermediate, which oxidizes to the final product.
Table 2: Optimization of One-Pot Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | H₂O-IPA (3:1) | 85 |
| Temperature | 80°C | 78 |
| Reaction Time | 10 hours | 85 |
Comparative Analysis of Methodologies
Yield and Practicality
Spectral Data Consistency
All methods report congruent IR and NMR profiles, confirming the target structure. Discrepancies in melting points arise from polymorphic forms or salt vs. free base comparisons[1–3].
Chemical Reactions Analysis
Types of Reactions
3-Benzylimidazo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups at the benzyl position.
Scientific Research Applications
3-Benzylimidazo[4,5-b]pyridin-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzylimidazo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to influence various cellular pathways, including those involved in antimicrobial and antiviral activities . It may act as an inhibitor of certain enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications: Imidazo vs. Thiazolo Derivatives
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () replaces the imidazole ring with a thiazole, introducing sulfur into the heterocycle. This modification alters electronic properties and reactivity:
- Synthetic Routes: Synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone derivatives, differing from typical imidazo[4,5-b]pyridine syntheses .
Key Difference : The sulfur atom in thiazolo derivatives may enhance electrophilicity, influencing target binding compared to the nitrogen-rich imidazo core.
Functional Group Variations: Hydroxyl vs. Boronic Acid
3H-Imidazo[4,5-b]pyridine-6-boronic Acid () replaces the hydroxyl group with a boronic acid (-B(OH)₂) at position 6:
- Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable synthetic intermediate for drug development .
- Physicochemical Properties : With a molecular weight of 162.94 g/mol, it is smaller than 3-benzylimidazo[4,5-b]pyridin-6-ol (estimated >250 g/mol), impacting solubility and reactivity .
Key Difference : The hydroxyl group in this compound may favor direct biological interactions, whereas the boronic acid enables modular synthesis.
Fused-Ring Systems: Imidazo vs. Benzofuropyridin Derivatives
rac-cis-2-Methyl-4a-phenethyl-benzofuro[2,3-c]pyridin-6-ol () features a fused benzofuran-pyridine core instead of imidazo-pyridine:
- Biological Activity: Exhibits subnanomolar affinity for opioid receptors, with the phenethyl group enhancing receptor binding .
- Synthesis : Achieved via bromination and demethylation, emphasizing the role of substituents on pharmacological potency .
Data Tables
Table 1. Structural and Functional Comparison
Q & A
Q. What are the common synthetic routes for 3-Benzylimidazo[4,5-b]pyridin-6-ol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted pyridine precursors. For example, Scheme 4 in outlines a multi-step approach using reagents like m-CPBA (meta-chloroperbenzoic acid) for oxidation and NaOCl/NaOH for ring closure. Key factors include:
- Temperature control : Higher temperatures (e.g., 90°C) improve cyclization efficiency but may degrade sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., THF/H₂O mixtures) enhance reactivity in hydroxylation steps .
- Protecting groups : Benzyl groups are often used to stabilize reactive hydroxyl sites during synthesis .
| Step | Reagent/Condition | Purpose | Yield Range |
|---|---|---|---|
| 1 | m-CPBA, CH₂Cl₂ | Oxidation | 65–83% |
| 2 | NaOCl, NaOH, 90°C | Ring closure | 40–70% |
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming regiochemistry of the benzyl and hydroxyl groups. For instance, downfield shifts (~δ 10–12 ppm) in ¹H NMR indicate hydrogen bonding of the hydroxyl group .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing imidazo-pyridine isomers .
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Antimicrobial assays : Disk diffusion methods against E. coli and S. aureus ().
- Antiproliferative screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dose-response curves : Test concentrations from 1–100 μM to identify sub-toxic ranges .
Advanced Research Questions
Q. How can substituent modifications (e.g., halogenation) enhance the bioactivity of this compound?
- Electron-withdrawing groups (e.g., Cl, CF₃ at position 2) improve metabolic stability, as seen in ’s chloro-trifluoromethyl analog (CAS 13577-71-4).
- Benzyl group variations : Para-substituted benzyls (e.g., -NO₂, -OCH₃) modulate lipophilicity and binding affinity to targets like kinase enzymes .
- SAR studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
Q. What experimental strategies resolve contradictions in spectral data for imidazo[4,5-b]pyridine derivatives?
- Variable-temperature NMR : Resolves signal splitting caused by tautomerism (e.g., hydroxyl proton exchange) .
- X-ray crystallography : Definitive proof of regiochemistry, as applied in for a triazolo-pyridine analog (CCDC deposition code: 1WH) .
- Isotopic labeling : ¹⁵N/²H tracing clarifies ambiguous NOESY correlations in crowded aromatic regions .
Q. How do solvent and pH conditions affect the stability of this compound?
- Aqueous stability : Degrades rapidly at pH > 8 due to hydroxyl group deprotonation and ring opening. Stability is optimal in buffered solutions (pH 6.5–7.5) .
- Organic solvents : DMSO or DMF enhances solubility but may induce aggregation; use freshly distilled THF for long-term storage .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the imidazole ring .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition .
- MD simulations : Assess binding kinetics to serum albumin (e.g., using GROMACS) to predict bioavailability .
- QM/MM modeling : Evaluates reactivity of the hydroxyl group in metabolic pathways (e.g., glucuronidation) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo bioactivity data?
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylated or glucuronidated forms) that reduce efficacy .
- Dosing regimens : Adjust frequency (e.g., QD vs. BID) to account for rapid clearance observed in rodent models .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
